Product packaging for Laurylpyridinium sulfate(Cat. No.:CAS No. 17342-21-1)

Laurylpyridinium sulfate

Cat. No.: B093790
CAS No.: 17342-21-1
M. Wt: 345.5 g/mol
InChI Key: IQDVXXOBJULTFE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Laurylpyridinium Sulfate features a lauryl (C12) alkyl chain attached to a pyridinium ring, forming a cationic surfactant with a sulfate counterion . This structural class is known for its surface-active properties, effectively reducing surface tension to function as a cleansing and foaming agent . In research settings, compounds based on the laurylpyridinium cation are explored for their antimicrobial activity, helping to control the growth of microorganisms in various formulations . Additionally, they exhibit antistatic properties, which are useful in reducing electrostatic charges, and can act as deodorizing agents . The primary mechanism of action is attributed to the cationic nature of the pyridinium group, which facilitates binding to anionic surfaces. As a cationic collector in mineral processing research, laurylpyridinium chloride has demonstrated selective adsorption onto quartz surfaces over smithsonite in reverse flotation systems, effectively enabling mineral separation . This suggests the laurylpyridinium cation's potential application in separation sciences and surface chemistry studies. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Please note: The chemical and physical properties, mechanisms of action, and specific research applications described are largely inferred from scientific literature and patents concerning the closely related compound Laurylpyridinium Chloride . Independent verification for the sulfate salt is recommended.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H31NO4S B093790 Laurylpyridinium sulfate CAS No. 17342-21-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17342-21-1

Molecular Formula

C17H31NO4S

Molecular Weight

345.5 g/mol

IUPAC Name

1-dodecylpyridin-1-ium;hydrogen sulfate

InChI

InChI=1S/C17H30N.H2O4S/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-5(2,3)4/h11,13-14,16-17H,2-10,12,15H2,1H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

IQDVXXOBJULTFE-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.OS(=O)(=O)[O-]

Canonical SMILES

[H+].CCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]S(=O)(=O)[O-]

Other CAS No.

17342-21-1

Related CAS

104-73-4 (Parent)

Origin of Product

United States

Synthesis Methodologies and Structural Design Principles for Laurylpyridinium Sulfate and Analogues

General Synthetic Routes for Pyridinium (B92312) Quaternary Ammonium (B1175870) Salts

The formation of the pyridinium cation is the cornerstone of synthesizing compounds like laurylpyridinium (B100751) sulfate (B86663). This is achieved through the quaternization of the nitrogen atom in the pyridine (B92270) ring.

The most common method for preparing pyridinium quaternary ammonium salts is the Menshutkin reaction, a type of nucleophilic substitution (SN2) reaction. mdpi.com In this process, the nitrogen atom of pyridine, acting as a nucleophile, attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide or an alkyl sulfate. wikipedia.orgatamanchemicals.com This forms a new carbon-nitrogen bond and imparts a permanent positive charge on the nitrogen atom, creating the pyridinium cation. atamanchemicals.com

A general scheme for this reaction involves reacting pyridine with an alkyl halide (e.g., 1-bromododecane (B92323) for a lauryl group) in a suitable polar solvent like ethanol (B145695) or acetonitrile. mdpi.comnih.govresearchgate.net The mixture is typically heated under reflux for an extended period to ensure the reaction goes to completion. nih.gov The resulting pyridinium salt can then be isolated and purified, often through crystallization. nih.gov

While alkyl halides are common, laurylpyridinium sulfate can also be formed more directly. One reported method involves combining lauryl alcohol, pyridine, and methylsulfonyl chloride, which results in the formation of laurylpyridinium methyl sulfonate. google.com The specific "sulfate" anion in this compound can be introduced by using an alkylating agent that already contains the sulfate group or through a subsequent anion exchange reaction (metathesis) if an alkyl halide was used initially. google.comnih.gov

The length of the N-alkyl substituent is a critical design parameter that significantly influences not only the surfactant properties of the final molecule but also the synthesis process itself. Research has been conducted on the synthesis of entire series of N-alkylpyridinium salts, with alkyl chains varying in length, commonly from C8 to C20. mdpi.comresearchgate.netnih.gov

A universal method for preparing these series involves refluxing pyridine with the corresponding 1-bromoalkane in ethanol. mdpi.com Studies comparing these syntheses have revealed that the length of the alkyl chain can affect reaction yields and the ease of purification. For instance, the preparation of pyridinium salts with longer alkyl chains (C12 to C20) has been reported to be more straightforward and sometimes results in higher yields compared to those with shorter chains (C8 to C10). researchgate.net Salts with very long chains (C18-C20) may require different crystallization solvents, such as acetone, to remove starting materials effectively. mdpi.com

Table 1: Synthesis and Properties of N-Alkylpyridinium Bromides with Varying Alkyl Chain Lengths. mdpi.comnih.gov
Alkyl ChainCompound NameYield (%)Melting Point (°C)
C8Octylpyridinium bromide4583-85
C10Decylpyridinium bromide5189-91
C12Dodecylpyridinium (Lauryl) bromide7355-57
C14Tetradecylpyridinium bromide7863-65
C16Hexadecylpyridinium (Cetyl) bromide8171-73
C18Octadecylpyridinium bromide6478-80
C20Eicosylpyridinium bromide5983-85

Rational Design of this compound Derivatives

Beyond simply altering the alkyl chain length, the rational design of this compound analogues involves more complex structural modifications to tailor their properties for specific applications, such as their use as ionic liquids or their self-assembly characteristics.

The chemical reactivity and physical properties of pyridinium salts can be finely tuned by strategically introducing functional groups to the pyridine ring or the N-substituent. jst.go.jp This approach has led to the development of N-functionalized pyridinium salts that serve as versatile radical precursors and pyridine surrogates in organic synthesis. researchgate.netacs.org By activating the pyridine core, these derivatives enable site-selective functionalization at the C2 and C4 positions under mild conditions, a significant challenge in classical pyridine chemistry. researchgate.netacs.org

For example, derivatives can be synthesized with amide groups (e.g., 1-alkoxymethyl-3-[N-methyl-(3-pyridinecarbonyl)] benzimidazolium salts) or by creating dicationic (bis-pyridinium) structures linked by an alkyl chain. researchgate.netnih.gov These modifications are designed to alter solubility, enhance electrochemical stability, or introduce new reactive sites for further chemical transformations. nih.govnih.gov The synthesis of these more complex derivatives often involves multi-step processes, starting with a functionalized pyridine or a pre-functionalized N-substituent prior to the final quaternization step. researchgate.net

N-alkylpyridinium salts, including this compound, are a prominent class of ionic liquids (ILs) and cationic surfactants. jst.go.jpscience.gov Their defining characteristic is an amphiphilic structure, consisting of a polar, hydrophilic pyridinium "head" and a long, non-polar, hydrophobic alkyl "tail". srce.hr This dual nature drives their self-assembly in solution. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules aggregate to form micelles, with their hydrophobic tails sequestered from the aqueous environment and their charged heads facing outward. mdpi.comnih.gov

The design of these molecules as ionic liquids directly impacts their self-assembly behavior. Key structural factors that can be modulated include:

Alkyl Chain Length: Increasing the length of the hydrophobic alkyl chain generally decreases the CMC, meaning that micelle formation occurs at a lower concentration. frontiersin.org

Anion Type: The nature of the counter-ion (e.g., sulfate vs. bromide or chloride) influences the electrostatic interactions and solvation of the head groups, which can affect the packing of the surfactants and the stability of the resulting aggregates. researchgate.net

Functional Groups: The introduction of functional groups can alter head group size and polarity, further influencing aggregation behavior. researchgate.net

Intermolecular Interactions of Laurylpyridinium Sulfate in Complex Research Systems

Interactions with Polymeric Systems

The interaction between surfactants and polymers is a complex interplay of electrostatic forces, hydrophobic interactions, and steric effects. For a cationic surfactant like Laurylpyridinium (B100751) sulfate (B86663), the positively charged pyridinium (B92312) headgroup and the long hydrophobic lauryl (dodecyl) tail are the primary determinants of its behavior in the presence of polymers.

Catalytic Effects on Polymer Reactions (e.g., Nucleophilic Substitution on Poly(vinyl chloride))

Cationic surfactants, in principle, can influence the rate of chemical reactions involving polymers. In the case of nucleophilic substitution on a polymer like Poly(vinyl chloride) (PVC), the reaction involves the displacement of a chloride ion by a nucleophile. nih.gov Micelles formed by surfactants can act as microreactors, concentrating reactants and potentially altering the reaction environment, which can lead to catalytic or inhibitory effects.

For Laurylpyridinium sulfate, the formation of micelles in an aqueous solution would create a hydrophobic core and a positively charged surface (the Stern layer). If the nucleophile is anionic, it would be attracted to the cationic surface of the micelle, increasing its local concentration and potentially enhancing the reaction rate with the PVC chain that might be solubilized within the micellar structure.

Table 1: Postulated Factors Influencing Catalytic Effects of this compound on Nucleophilic Substitution on PVC

FactorPotential Effect on Reaction RateRationale
Micellar Solubilization of PVC IncreaseIncorporation of the hydrophobic PVC chain into the micelle core increases proximity to the nucleophile.
Concentration of Anionic Nucleophile IncreaseElectrostatic attraction between the anionic nucleophile and the cationic micelle surface concentrates the nucleophile near the polymer.
Charge of Nucleophile DependentAnionic nucleophiles would be accelerated, while cationic nucleophiles would be repelled, leading to inhibition.
Surfactant Concentration Non-linearCatalytic effects are typically observed above the critical micelle concentration (CMC) and may plateau or decrease at very high concentrations.

Adsorption Phenomena on Polymer Chains and Surfaces

The adsorption of this compound onto polymer chains and surfaces is driven by a combination of electrostatic and hydrophobic interactions. For a negatively charged polymer (anionic polyelectrolyte) in an aqueous solution, the positively charged pyridinium headgroups of the surfactant would be strongly attracted to the anionic sites on the polymer chain. This interaction is often cooperative, leading to the formation of surfactant-polymer complexes.

For neutral or positively charged polymers, the adsorption would be less electrostatically favorable. However, hydrophobic interactions between the lauryl tail of the surfactant and any hydrophobic regions on the polymer can still drive adsorption. On solid polymer surfaces, the nature of the surface chemistry dictates the adsorption behavior. A hydrophobic surface would favor the adsorption of the lauryl tail, while a negatively charged surface would attract the pyridinium headgroup.

Interactions with Hydrophobically Modified Polymers and Polymeric Rheology Modifiers

Hydrophobically modified polymers are water-soluble polymers that have been functionalized with a small number of hydrophobic groups. In aqueous solutions, these hydrophobic moieties can associate to form a transient network, leading to a significant increase in viscosity. These polymers are often used as rheology modifiers. researchgate.net

The introduction of this compound can have a profound impact on the rheological properties of solutions containing these polymers. The lauryl tails of the surfactant can interact with the hydrophobic groups on the polymer, forming mixed micelles. This can either strengthen the existing network, leading to a further increase in viscosity, or disrupt it, causing a decrease in viscosity, depending on the concentrations of both the polymer and the surfactant.

Influence on Block Copolymer Micelles and Aggregation Dynamics

Block copolymers composed of hydrophilic and hydrophobic blocks can self-assemble into micelles in selective solvents. The interaction of this compound with such systems is complex and can lead to various structural and dynamic changes. The cationic surfactant can interact with both the core and the corona of the block copolymer micelles.

Kinetics of Hybrid Micelle Formation in Surfactant-Polymer Blends

When this compound is added to a solution of block copolymer micelles, hybrid micelles containing both polymer chains and surfactant molecules can form. rsc.org The kinetics of this process depend on several factors, including the initial structure of the block copolymer micelles, the concentration of the surfactant, and the strength of the interactions between the surfactant and the different blocks of the copolymer.

The formation of hybrid micelles can proceed through different pathways, such as the insertion of individual surfactant molecules into the existing micelles or the complete disruption of the original micelles followed by reassembly into hybrid structures. The timescale for these processes can range from milliseconds to hours.

Surfactant-Induced Chain Exchange Mechanisms in Polymer Micellar Systems

In many block copolymer micellar systems, the exchange of individual polymer chains (unimers) between micelles is a very slow process, and the micelles are often considered to be in a "frozen" or kinetically trapped state. The addition of a surfactant like this compound can significantly accelerate this chain exchange. nih.gov

The proposed mechanism involves the surfactant molecules penetrating the micellar core, which reduces the interfacial tension between the core and the solvent. This lowering of the energy barrier facilitates the expulsion of a polymer chain from the micelle into the bulk solution, from where it can then be incorporated into another micelle. This surfactant-induced chain exchange can be a crucial factor in reaching thermodynamic equilibrium in these systems.

Table 2: Summary of Potential Interactions of this compound with Polymeric Systems

Polymeric SystemPrimary Driving Force(s) for InteractionExpected Outcome(s)
Poly(vinyl chloride) (in reaction) Electrostatic attraction (with anionic nucleophile), Hydrophobic interactionsCatalysis of nucleophilic substitution.
Anionic Polyelectrolytes Strong electrostatic attraction, Hydrophobic interactionsFormation of polymer-surfactant complexes, potential precipitation.
Neutral/Cationic Polymers Hydrophobic interactionsAdsorption onto the polymer chain.
Hydrophobically Modified Polymers Hydrophobic interactionsFormation of mixed micelles, modification of solution rheology.
Block Copolymer Micelles Electrostatic and hydrophobic interactions with core and coronaFormation of hybrid micelles, acceleration of polymer chain exchange.

This table provides a generalized overview based on established principles of polymer and surfactant science, as specific experimental data for this compound is limited.

Stabilization Mechanisms of Polymeric Emulsions by Cationic Stabilizers

Cationic surfactants like this compound are effective stabilizers for polymeric emulsions, particularly oil-in-water (o/w) emulsions. The primary stabilization mechanism is the formation of an electrostatic barrier at the oil-water interface. When this compound is introduced into an emulsion system, the positively charged pyridinium head groups orient towards the aqueous phase, while the hydrophobic lauryl (dodecyl) tails penetrate the oil droplets.

This arrangement creates a net positive charge on the surface of the oil droplets. The resulting electrostatic repulsion between the similarly charged droplets prevents them from coalescing, thereby imparting stability to the emulsion. This principle is fundamental to the use of cationic polyelectrolytes and surfactants in creating stable dispersions. In some systems, stable oil-in-water emulsions can be prepared from coacervate dispersions formed by polyelectrolyte complexes. The stability and properties of these emulsions can be influenced by factors such as pH, ionic strength, and the concentration of the cationic stabilizer. The interaction between the stabilizer and the polymer can lead to the formation of complex structures that enhance the stability of the emulsion system.

Stabilizer TypePrimary Stabilization MechanismInfluencing Factors
Cationic Surfactant Electrostatic RepulsionpH, Ionic Strength, Concentration
Polymer-Surfactant Complex Steric and Electrostatic HindrancePolymer/Surfactant Ratio, pH

Interactions with Temperature-Responsive Polyelectrolytes

The interaction between ionic surfactants and polyelectrolytes is a complex interplay of electrostatic and hydrophobic forces. When this compound interacts with a temperature-responsive anionic polyelectrolyte, such as a copolymer of N-isopropylacrylamide (NIPAM) and a sulfonate-containing monomer, the association is driven primarily by the electrostatic attraction between the cationic surfactant headgroup and the anionic charges on the polymer chain.

These interactions are sensitive to temperature. For temperature-responsive polymers that exhibit a Lower Critical Solution Temperature (LCST), the addition of an oppositely charged surfactant can significantly alter this phase transition temperature. Research on systems involving anionic polyelectrolytes and cationic surfactants has shown that increasing the surfactant concentration up to its critical micelle concentration (cmc) can lead to a decrease in the LCST of the copolymer. However, a further increase in surfactant concentration above the cmc may cause the LCST to rise again. This behavior is attributed to the formation of mixed polymer-surfactant micelles and changes in the hydration state of the polymer chains. The balance between attractive and repulsive forces, which dictates the features of the polymer-surfactant complexes, is dependent on physical conditions like temperature.

Surfactant ConcentrationEffect on LCSTUnderlying Mechanism
Below CMC DecreaseNeutralization of polymer charges, leading to chain collapse at lower temperatures.
Above CMC IncreaseFormation of a more hydrophilic polymer-surfactant complex, requiring higher temperatures for dehydration and phase separation.

Interactions with Other Surfactants

Formation of Mixed Micelles in Binary and Multicomponent Surfactant Systems

When this compound is mixed with other types of surfactants (anionic, non-ionic, or zwitterionic) in an aqueous solution, the resulting system often exhibits properties that are more favorable than those of the individual components. This phenomenon, known as synergism, leads to the formation of mixed micelles at a lower total surfactant concentration than the critical micelle concentration (CMC) of the individual surfactants.

The formation of mixed micelles is governed by the interactions between the different surfactant molecules. In a mixture of this compound (cationic) and an anionic surfactant like sodium dodecyl sulfate (SDS), strong electrostatic attraction between the oppositely charged headgroups significantly reduces the repulsion that would normally exist at the micelle surface. This allows for more compact packing of the surfactant molecules, leading to a lower CMC and enhanced stability. The combination of different surfactants can also alter the solubilization capacity of the micelles for hydrophobic substances. The properties of these mixed systems can be finely tuned by adjusting the molar ratio of the constituent surfactants.

Development and Characterization of Catanionic Vesicles

Catanionic vesicles are self-assembled structures that form spontaneously in aqueous mixtures of cationic and anionic surfactants. These vesicles are composed of a bilayer membrane enclosing an aqueous core, similar to liposomes. The mixing of this compound with an anionic surfactant can lead to the formation of such vesicles, which have garnered attention for their potential applications, including in drug delivery.

Characterization TechniqueProperty MeasuredTypical Findings for Catanionic Vesicles
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, PolydispersityUnimodal or bimodal populations, diameters ranging from 80 to 500 nm.
Zeta Potential Measurement Surface ChargeCan be positive or negative (+35 to +50 mV), depending on the surfactant ratio.
Electron Microscopy (TEM/AFM) Morphology, Size, LamellaritySpherical, unilamellar, or multilamellar structures.

Modulation of Micellar Properties in Mixed Surfactant Solutions

The introduction of other surfactants into a solution of this compound can significantly modulate the fundamental properties of the resulting micelles. The critical micelle concentration (CMC) is one of the most affected parameters. In catanionic mixtures, the CMC of the mixture is typically much lower than that of the individual components due to favorable electrostatic interactions.

The size, shape, and aggregation number of the micelles can also be altered. For instance, mixing this compound with a non-ionic surfactant can lead to an increase in micelle size and a change in shape from spherical to more elongated or cylindrical structures. These changes are driven by the altered packing of the surfactant molecules within the micelle, which is influenced by the geometry of the different surfactant molecules and the interactions between their headgroups. Hydrotropes, a class of amphiphilic molecules, can also drastically change the aggregation properties of conventional surfactants even at low concentrations. The addition of salt can further influence these properties by screening the electrostatic interactions between the charged headgroups, often promoting the growth of micelles.

Interactions with Biological Macromolecules and Architectures

The interaction of surfactants with biological macromolecules is crucial for many environmental and pharmaceutical applications. As a cationic surfactant, this compound can interact strongly with negatively charged biological macromolecules such as DNA, certain proteins, and acidic polysaccharides like heparin. These interactions are driven by a combination of electrostatic attraction and hydrophobic effects.

The initial interaction is often dominated by the electrostatic attraction between the positive pyridinium headgroup and negative charges on the macromolecule (e.g., phosphate (B84403) groups in DNA or carboxylate/sulfate groups in proteins and polysaccharides). Following this initial binding, hydrophobic interactions between the lauryl tail of the surfactant and nonpolar regions of the macromolecule can lead to cooperative binding and conformational changes in the biomolecule. For example, the interaction with proteins like bovine serum albumin (BSA) can lead to the unfolding of the protein structure. The nature and strength of these interactions depend on factors such as the concentration of the surfactant and the macromolecule, pH, and ionic strength of the solution.

Surfactant-Protein Complexation and Structural Probing of Myoglobin (B1173299)

The interaction between surfactants and proteins is a multifaceted process that can lead to a range of structural changes in the protein, from subtle conformational shifts to complete denaturation. While direct studies on this compound's interaction with myoglobin are not extensively detailed in the available literature, the behavior of structurally similar cationic surfactants, such as dodecylpyridinium bromide, provides a valuable framework for understanding these complexation events.

The binding of cationic surfactants to proteins like myoglobin is typically driven by a combination of electrostatic and hydrophobic interactions. Initial interactions are often electrostatic, involving the positively charged pyridinium headgroup of the surfactant and negatively charged residues on the protein surface. As the surfactant concentration increases, hydrophobic interactions between the lauryl hydrocarbon tails and nonpolar regions of the protein become more significant.

Spectroscopic techniques are instrumental in probing the structural changes that myoglobin undergoes upon complexation with surfactants. Methods such as Fourier transform infrared (FTIR) and laser Raman spectroscopy can be employed to monitor alterations in the secondary structure of the protein, such as changes in the α-helical content. nih.gov Furthermore, absorbance spectroscopy in the Soret band of the heme group can be used to follow the denaturation process and the potential dissociation of the heme cofactor from the protein. nih.gov The intrinsic fluorescence of tryptophan residues within myoglobin is also a sensitive probe of the local environment, and changes in fluorescence can indicate conformational rearrangements and the proximity of the heme group to these residues. nih.gov

The interaction can be conceptualized as a multi-stage process:

Initial Binding: At very low concentrations, individual surfactant molecules may bind to specific high-affinity sites on the protein surface, primarily through electrostatic attraction.

Cooperative Binding and Hemimicelle Formation: As the surfactant concentration increases, a cooperative binding process can occur, leading to the formation of surfactant aggregates, often referred to as hemimicelles, on the protein surface. This stage is often associated with significant conformational changes and a decrease in the protein's thermal stability.

Saturation and Denaturation: At higher concentrations, the protein can become saturated with surfactant molecules, leading to global unfolding and denaturation. The hydrophobic tails of the surfactant molecules can penetrate the protein's core, disrupting its native structure.

Determination of Critical Aggregation Concentration (CAC) in Biomacromolecule Systems

In the presence of biomacromolecules such as proteins or polysaccharides, the self-assembly of surfactants into micelles is altered. The concentration at which surfactant aggregation begins in the presence of these macromolecules is termed the Critical Aggregation Concentration (CAC), which is typically lower than the critical micelle concentration (CMC) of the pure surfactant in solution. This phenomenon is attributed to the interaction between the surfactant and the biomacromolecule, which provides a scaffold for the initial stages of aggregation.

For a cationic surfactant like this compound interacting with a protein such as bovine serum albumin (BSA), the initial binding of surfactant monomers to the protein occurs at concentrations well below the CMC. As more surfactant molecules bind, they can form aggregate-like clusters on the protein surface. The CAC is the concentration at which this polymer-surfactant complex formation begins.

Several factors influence the CAC in these systems:

Nature of the Biomacromolecule: The charge, hydrophobicity, and conformational flexibility of the protein or polysaccharide play a significant role. For instance, proteins with a net negative charge will have stronger initial electrostatic interactions with the cationic this compound.

Surfactant Structure: The length of the hydrophobic tail and the nature of the headgroup of the surfactant influence its tendency to aggregate.

Solution Conditions: Factors such as pH, ionic strength, and temperature can affect both the conformation of the biomacromolecule and the self-assembly of the surfactant, thereby influencing the CAC.

The determination of CAC can be accomplished through various experimental techniques that are sensitive to changes in the physicochemical properties of the solution as surfactant aggregation occurs. These methods include:

Tensiometry: Monitoring the surface tension of the solution as a function of surfactant concentration. A break in the surface tension plot can indicate the CAC.

Conductivity Measurements: Changes in the conductivity of the solution can signal the onset of surfactant aggregation.

Spectroscopic Methods: Using fluorescent probes that are sensitive to the polarity of their environment can help detect the formation of micelle-like aggregates.

While specific CAC values for this compound in the presence of various biomacromolecules are not provided in the searched literature, the established principles suggest that the CAC would be significantly lower than its CMC in aqueous solution.

Mechanisms of Interfacial Activity in Mimetic Biological Environments

The interfacial activity of this compound in environments that mimic biological membranes and surfaces is of great interest, particularly in understanding its interactions with cell membranes and other biological interfaces. Mimetic systems, such as lipid monolayers and bilayers, provide simplified models to study these complex interactions.

The presence of surface-active substances in biological fluids influences their interfacial tension. nih.gov this compound, as a surfactant, can significantly alter the interfacial tension at air-water or oil-water interfaces, a property that is fundamental to its surface activity. In a biological context, this translates to its ability to interact with and potentially disrupt the structure of cell membranes.

Studies on lipid monolayers at the air-water interface provide insights into how surfactants like this compound can penetrate and modify the properties of a model cell membrane. The interaction can be characterized by measuring changes in the surface pressure-area isotherms of the lipid monolayer upon the introduction of the surfactant into the subphase.

The mechanisms of interfacial activity in these mimetic environments can be described as follows:

Adsorption at the Interface: this compound molecules will adsorb to the interface, with the hydrophobic lauryl tail orienting away from the aqueous phase and the hydrophilic pyridinium headgroup remaining in contact with it.

Penetration and Solubilization of Lipid Monolayers: The surfactant molecules can insert themselves between the lipid molecules of the monolayer. This penetration can lead to an increase in the surface pressure and a fluidization of the monolayer. At higher concentrations, the surfactant may lead to the solubilization of the lipid molecules, disrupting the monolayer structure. mdpi.com

Interaction with Membrane Proteins: In more complex mimetic systems that incorporate membrane proteins, this compound can interact with both the lipid and protein components, potentially altering the structure and function of the proteins.

Advanced Analytical and Spectroscopic Characterization Methodologies for Laurylpyridinium Sulfate Systems

Spectroscopic and Scattering Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 29Si NMR, 2D NOESY NMR) for Structural Elucidation and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of laurylpyridinium (B100751) sulfate (B86663) and for probing its intermolecular interactions in solution.

1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide fundamental structural information. The ¹H NMR spectrum of laurylpyridinium sulfate would exhibit characteristic signals for the protons of the pyridinium (B92312) ring, typically in the downfield region (δ 7-9 ppm), and the protons of the lauryl (dodecyl) alkyl chain in the upfield region (δ 0.8-4.5 ppm). The integration of these signals allows for the quantitative determination of the relative number of protons in different chemical environments. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with distinct signals for the aromatic carbons of the pyridinium ring and the aliphatic carbons of the alkyl chain.

2D NMR (e.g., COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are employed to establish connectivity and spatial relationships within the molecule and between molecules.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to assign the protons along the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for studying intermolecular interactions and the aggregation of this compound into micelles. NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å). In a micellar solution, NOESY can reveal interactions between the alkyl chains of different surfactant molecules, as well as interactions between the surfactant and any solubilized molecules. For instance, cross-peaks between the protons of the lauryl chain and the protons of a non-polar guest molecule would indicate the solubilization of the guest within the micellar core.

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a suspension, making it ideal for characterizing the aggregates and micelles formed by this compound in solution. The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. The Stokes-Einstein equation is then used to relate the diffusion coefficient of the particles to their hydrodynamic radius.

DLS measurements can provide valuable information on the critical micelle concentration (CMC) of this compound. Below the CMC, only small monomeric species are present, and the scattered light intensity is low. Above the CMC, the formation of larger micelles leads to a significant increase in the scattered light intensity.

Furthermore, DLS can be used to study the influence of various factors on the size and polydispersity of this compound micelles. These factors include:

Concentration: Increasing the surfactant concentration above the CMC can lead to changes in micelle size and shape.

Ionic Strength: The addition of salt can screen the electrostatic repulsion between the charged head groups of the surfactant molecules, often leading to an increase in micelle size.

Temperature: Temperature can affect both the solubility of the surfactant and the hydrophobic interactions that drive micellization, thereby influencing micelle size.

pH: For surfactants with pH-sensitive groups, changes in pH can alter the head group charge and thus the micellar structure.

Table 2: Illustrative DLS Data for a Cationic Surfactant in Aqueous Solution

Concentration (mM) Z-Average Diameter (nm) Polydispersity Index (PDI)
1 1.2 0.3
5 4.5 0.2
10 5.1 0.15

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Micellar Structure

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for obtaining detailed structural information about the shape and size of this compound micelles in solution. These techniques probe the structure of matter on a length scale of approximately 1 to 100 nanometers.

In a SAXS or SANS experiment, a collimated beam of X-rays or neutrons is passed through the sample, and the scattered radiation is detected at small angles. The resulting scattering pattern is a function of the momentum transfer vector, q. Analysis of the scattering curve can provide information about:

Micelle Shape: By fitting the scattering data to mathematical models for different shapes (e.g., spheres, ellipsoids, cylinders, or more complex structures like tablets or ribbons), the most probable shape of the micelles can be determined.

Micelle Dimensions: The fitting process also yields the dimensions of the micelles, such as the radius of a spherical micelle or the semi-axes of an ellipsoidal micelle.

Aggregation Number: The aggregation number, which is the number of surfactant molecules per micelle, can be estimated from the micellar volume derived from the scattering data.

Intermicellar Interactions: At higher surfactant concentrations, a "structure factor" peak may appear in the scattering pattern, which provides information about the interactions and spatial arrangement of the micelles.

SANS is particularly advantageous for studying surfactant systems due to the ability to use contrast variation. By selectively deuterating either the surfactant or the solvent (typically water), specific parts of the micellar structure can be highlighted or made "invisible" to the neutrons, providing unambiguous information about the location of different components within the micelle.

Table 3: Illustrative Micellar Parameters for a Cationic Surfactant Determined by SAXS/SANS

Parameter Value
Micelle Shape Prolate Ellipsoid
Semi-major Axis (a) 3.5 nm
Semi-minor Axis (b) 2.0 nm
Aggregation Number (Nagg) 75

| Surface Charge | +25 mC/m² |

Surface Tension Measurements (Tensiometry) for Interfacial Activity

Surface tension measurements, or tensiometry, are fundamental for characterizing the interfacial activity of this compound. Surfactants, by their nature, adsorb at interfaces, such as the air-water interface, and lower the surface tension of the solvent.

A common method for measuring surface tension is the Wilhelmy plate method or the du Noüy ring method. In a typical experiment, the surface tension of a series of this compound solutions of increasing concentration is measured. A characteristic plot of surface tension versus the logarithm of the surfactant concentration is then generated.

This plot reveals several important parameters:

Critical Micelle Concentration (CMC): Initially, the surface tension decreases linearly with the logarithm of the concentration as surfactant monomers adsorb at the interface. At a certain concentration, the interface becomes saturated, and the surfactant molecules begin to form micelles in the bulk solution. This concentration is the CMC, and it is identified as the point where the surface tension plot shows a distinct break and becomes nearly constant.

Surface Excess Concentration (Γ): The slope of the linear portion of the plot before the CMC can be used to calculate the surface excess concentration using the Gibbs adsorption isotherm. This value represents the concentration of surfactant molecules at the interface.

Area per Molecule (A): From the surface excess concentration, the average area occupied by each surfactant molecule at the interface can be calculated.

These parameters are crucial for understanding the efficiency and effectiveness of this compound as a surfactant.

Conductometric and Potentiometric Methods for Micellization Parameters

Conductometric and potentiometric methods are widely used to determine the critical micelle concentration (CMC) of ionic surfactants like this compound. These methods are based on the changes in the electrical properties of the surfactant solution upon micelle formation.

Potentiometric Method: This method utilizes an ion-selective electrode (ISE) that is sensitive to the activity of the surfactant cation (laurylpyridinium⁺) or the counterion (sulfate²⁻). The potential of the ISE is measured as a function of the surfactant concentration. Below the CMC, the activity of the monomeric surfactant ions increases with concentration, and the potential changes according to the Nernst equation. Above the CMC, the activity of the monomeric surfactant ions remains relatively constant because the added surfactant molecules form micelles. This leads to a distinct break in the plot of potential versus the logarithm of the surfactant concentration, which corresponds to the CMC.

Table 4: Illustrative CMC Values for a Cationic Surfactant Determined by Different Methods

Method Temperature (°C) CMC (mM)
Tensiometry 25 1.2
Conductometry 25 1.3
Potentiometry 25 1.25

Spectrofluorimetry for Aggregation Behavior

Spectrofluorimetry has emerged as a highly sensitive and versatile technique for investigating the aggregation behavior of surfactants, including this compound, in aqueous solutions. This method typically employs fluorescent probes, which are molecules that exhibit changes in their fluorescence properties in response to alterations in their microenvironment. By monitoring these changes as a function of surfactant concentration, critical parameters such as the critical micelle concentration (CMC) can be accurately determined.

One of the most widely used fluorescent probes for studying micellization is pyrene (B120774). usc.galresearchgate.net The fluorescence emission spectrum of pyrene is particularly sensitive to the polarity of its surroundings. In aqueous solution, pyrene exhibits a characteristic emission spectrum with several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the I₁/I₃ ratio, is a reliable indicator of the local environmental polarity. In a polar environment like water, the I₁/I₃ ratio is relatively high. However, when micelles form, the hydrophobic pyrene molecules partition into the nonpolar micellar core. This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio. A plot of the I₁/I₃ ratio against the logarithm of the surfactant concentration typically shows a sigmoidal curve, with the inflection point corresponding to the CMC.

The following table illustrates typical data obtained from a spectrofluorimetric titration of a cationic surfactant, analogous to this compound, using pyrene as a probe.

Table 1: Representative Pyrene I₁/I₃ Ratio Data for CMC Determination of a Cationic Surfactant

Surfactant Concentration (mM) I₁/I₃ Ratio
0.1 1.85
0.5 1.83
1.0 1.84
2.0 1.75
4.0 1.62
6.0 1.45
8.0 1.30
10.0 1.28
12.0 1.29

Note: This data is representative for a generic cationic surfactant and is intended for illustrative purposes.

Another fluorescence phenomenon that can be exploited to study micellar aggregation is the formation of excimers. An excimer is a short-lived dimeric species formed between an excited-state fluorophore and a ground-state fluorophore. For probes like pyrene, excimer formation is diffusion-controlled and thus highly dependent on the local concentration and viscosity of the medium. usc.gal Below the CMC, the pyrene concentration in the bulk aqueous phase is too low for significant excimer formation. However, as micelles form, the pyrene molecules become concentrated within the small volume of the micellar core, leading to a dramatic increase in the probability of excimer formation. This is observed as the appearance of a new, broad, and red-shifted emission band in the fluorescence spectrum. The intensity of this excimer emission typically shows a sharp increase around the CMC.

Fluorescence quenching techniques also provide a powerful means to study micelle aggregation numbers. researchgate.netrsc.org In this method, a fluorescent probe is solubilized within the micelles, and a quencher molecule, which can deactivate the probe's fluorescence upon encounter, is added to the solution. For a cationic surfactant like this compound, a common choice of quencher would be a hydrophobic molecule that also partitions into the micelle. Time-resolved fluorescence measurements are then used to monitor the decay of the probe's fluorescence. The quenching kinetics are dependent on the distribution of quencher molecules among the micelles, which in turn is related to the micelle aggregation number.

Challenges and Strategies in Quantitative and Qualitative Analysis of Complex Surfactant Mixtures

The quantitative and qualitative analysis of this compound in complex surfactant mixtures, such as those found in cosmetic and personal care products, presents a number of analytical challenges. mdpi.comresearchgate.net These formulations often contain a variety of other surfactants, including anionic, non-ionic, and amphoteric types, in addition to a complex matrix of fats, oils, emulsifiers, and active ingredients.

One of the primary challenges is the strong interaction that can occur between cationic surfactants like this compound and anionic surfactants. These interactions can lead to the formation of ion-pair complexes or precipitates, which can complicate sample preparation and chromatographic analysis. h5mag.com This can result in poor peak shapes, altered retention times, and inaccurate quantification.

Matrix effects are another significant hurdle. The complex nature of the sample matrix can interfere with the analytical signal of this compound, leading to either suppression or enhancement of the signal, particularly in mass spectrometry-based methods. This can make accurate quantification challenging without effective sample cleanup and the use of appropriate internal standards.

Furthermore, the presence of homologous series of surfactants, which differ only in the length of their alkyl chains, can make the separation and identification of individual components difficult. This compound itself may be present as part of a mixture of alkyl pyridinium sulfates with varying chain lengths.

To overcome these challenges, a number of analytical strategies have been developed.

Table 2: Challenges and Strategies in the Analysis of this compound in Complex Mixtures

Challenge Analytical Strategy
Interaction with Anionic Surfactants - Use of ion-pairing reagents in HPLC to improve peak shape and retention. - Derivatization to form a less polar, more easily analyzable compound.
Complex Matrix Effects - Solid-Phase Extraction (SPE): A highly effective sample preparation technique to remove interfering matrix components and pre-concentrate the analyte. gmi-inc.com - Liquid-Liquid Extraction (LLE): Can be used for initial sample cleanup.
Separation of Homologues - High-Performance Liquid Chromatography (HPLC): The most common technique for the separation and quantification of surfactants. researchgate.net Reversed-phase HPLC with specialized surfactant columns is often employed. - Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and faster analysis times compared to traditional HPLC.
Detection and Identification - Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the presence of a chromophore, making it suitable for surfactants that lack UV absorbance. researchgate.net - Mass Spectrometry (MS): Provides high sensitivity and selectivity, and allows for the identification of unknown surfactants based on their mass-to-charge ratio and fragmentation patterns. HPLC-MS is a powerful tool for the analysis of complex surfactant mixtures. analytice.com

| Qualitative Screening | - Metachromatic Polyelectrolyte Titration: Can be used for the determination of polymeric quaternary ammonium (B1175870) salts in cosmetic formulations. researchgate.net - Derivatization followed by visual inspection or spectroscopic analysis. analytice.com |

For quantitative analysis, HPLC coupled with either an ELSD or a mass spectrometer is the preferred method. The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and detector, is crucial for achieving the desired separation and sensitivity. For qualitative analysis, HPLC-MS is invaluable for identifying the various surfactant components present in a mixture. By comparing the mass spectra obtained with those in a library or by interpreting the fragmentation patterns, the chemical structure of the surfactants can be elucidated.

Theoretical and Computational Investigations of Laurylpyridinium Sulfate Systems

Molecular Dynamics (MD) Simulations of Surfactant Self-Assembly Processes

Molecular dynamics (MD) simulations offer a detailed view of the time-dependent behavior of surfactant molecules, capturing the fundamental processes of self-assembly. frontiersin.orgrsc.org By simulating the motions of individual atoms or groups of atoms over time, MD can reveal the mechanisms of micelle formation, fragmentation, and monomer exchange with the surrounding solution. rsc.org

Atomistic simulations provide a high-resolution picture of these processes, while coarse-grained (CG-MD) approaches allow for the investigation of larger systems over longer timescales, which are often necessary to observe the formation of complex structures. frontiersin.orgresearchgate.net A typical simulation begins with surfactant molecules randomly distributed in a solvent box; as the simulation progresses, hydrophobic and electrostatic interactions drive the molecules to aggregate into micelles and other structures. rsc.org These simulations can elucidate the shape and size of the resulting aggregates, as well as dynamic transformations between different structures, such as from spherical to wormlike micelles. rsc.org The insights gained from MD are crucial for understanding how molecular architecture dictates the self-assembled structures that determine the bulk properties of the surfactant solution. frontiersin.org

Table 1: Typical Parameters in an MD Simulation of a Surfactant System

ParameterDescriptionTypical Value/Setting
Ensemble The statistical ensemble defining the thermodynamic state.NPT (isothermal-isobaric) or NVT (canonical)
Force Field The set of equations and parameters used to describe the potential energy of the system.All-atom (e.g., CHARMM, AMBER) or Coarse-grained (e.g., MARTINI)
System Size The number of molecules in the simulation box.~50-100 surfactant ions, corresponding counterions, thousands of water molecules. rsc.org
Simulation Time The duration of the simulation.Nanoseconds (ns) to microseconds (µs), depending on the process and force field. frontiersin.org
Temperature The temperature at which the simulation is run.Typically controlled around room temperature (e.g., 300 K). amazonaws.com
Pressure The pressure at which the simulation is run (for NPT ensemble).Typically 1 bar.

Grand Canonical Monte Carlo Simulations for Aggregation Behavior in Surfactant Mixtures

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of surfactants, MC methods are particularly useful for investigating aggregation phenomena and adsorption at interfaces. nih.gov These simulations often employ coarse-grained models where, for instance, hydrophobic tails interact via a Lennard-Jones potential and the charged head groups and counterions interact via a Coulombic potential. nih.gov

By performing simulations at various surfactant concentrations, researchers can determine key properties such as adsorption isotherms and micelle aggregation numbers. nih.gov A significant advantage of this method is its ability to model the formation of various aggregate shapes, from conical to elongated structures, as a function of surfactant concentration and interaction strength. nih.gov The Grand Canonical Monte Carlo (GCMC) ensemble is especially well-suited for studying mixtures, as it allows for fluctuations in the number of particles, mimicking the exchange of molecules between a bulk phase and an aggregated phase. Variance-constrained semi-grand-canonical (VC-SGC) ensembles represent a further development, enabling efficient and scalable parallel simulations of multicomponent systems in multiphase regions. aps.org

Implicit Solvent Models for Simulating Surfactant Aqueous Solutions

A major computational cost in molecular simulations is the explicit representation of thousands of solvent molecules. mdpi.compreprints.org Implicit solvent models offer a computationally efficient alternative by representing the solvent as a continuous medium with specific dielectric properties, rather than as individual molecules. mdpi.compreprints.org This approach significantly accelerates calculations, enabling the exploration of larger systems and longer timescales. mdpi.compreprints.org

These models calculate the solvation free energy by dividing it into two main components: an electrostatic part and a nonpolar part. mdpi.compreprints.org The electrostatic contribution is often determined by solving the Poisson-Boltzmann or Generalized Born equations, while the nonpolar term is typically related to the solvent-accessible surface area (SASA) of the solute. mdpi.compreprints.orgpreprints.org The primary advantage of implicit solvent models is their computational efficiency. mdpi.compreprints.org However, this efficiency comes at the cost of atomic detail; these models cannot capture specific solute-solvent interactions like hydrogen bonds or water bridges, which can be a limitation in certain systems. mdpi.compreprints.orgpreprints.org

Table 2: Comparison of Implicit and Explicit Solvent Models

FeatureImplicit Solvent ModelExplicit Solvent Model
Solvent Representation Continuum dielectric medium. mdpi.comIndividual solvent molecules.
Computational Cost Low, enables rapid exploration. mdpi.compreprints.orgHigh, computationally intensive. frontiersin.org
Accuracy Approximates bulk solvent effects.High detail, captures specific interactions.
Limitations Lacks specific solvent interactions (e.g., hydrogen bonds). mdpi.compreprints.orgLimited by system size and simulation time. frontiersin.org
Typical Use Case Large-scale conformational sampling, rapid binding energy calculations. preprints.orgDetailed study of solvation shells and specific molecular interactions.

Self-Consistent Field Theory in Predicting Micellar Structures and Equilibria

Self-Consistent Field Theory (SCFT) is a powerful theoretical framework for studying the equilibrium properties of structured fluids, including surfactant solutions. nih.gov It is particularly effective for predicting the critical micelle concentration (CMC), micellar structure, and the thermodynamics of micellization for both nonionic and ionic surfactants. nih.govarxiv.org

In SCFT, calculations are performed to determine the structure and free energy of individual micelles, and this information is then integrated into dilute solution thermodynamics to predict macroscopic properties. nih.gov A key strength of SCFT is its ability to accurately handle long-range electrostatic interactions, which is essential for modeling ionic surfactants like laurylpyridinium (B100751) sulfate (B86663). nih.govarxiv.org This allows the theory to predict how the CMC and micelle size are affected by various environmental conditions, such as changes in salt concentration or the presence of specific ions (the specific ion effect). nih.govarxiv.org For instance, for the ionic surfactant sodium dodecyl sulfate (SDS), SCFT correctly predicts a decrease in the CMC as salt concentration increases. arxiv.org The theory can also predict the activation free-energy barrier for micelle formation and breakdown. wur.nl

Table 3: Predicted Influence of Salt Concentration on Ionic Surfactant Properties via SCFT

PropertyEffect of Increasing Salt ConcentrationPhysical Reason
Critical Micelle Concentration (CMC) Decreases. arxiv.orgAdded salt screens the electrostatic repulsion between charged head groups, favoring aggregation at lower concentrations.
Micelle Aggregation Number IncreasesReduced head group repulsion allows more surfactant molecules to pack into a single micelle.
Micelle Shape May transition from spherical to cylindricalScreening of electrostatic repulsion can favor lower curvature interfaces, leading to the growth of elongated micelles.

Advanced Computational Chemistry Approaches for Functional Organic Materials Research

The study of functional materials derived from surfactants like laurylpyridinium sulfate benefits from a multi-pronged computational approach that integrates various theoretical methods. rsc.org Research in this area combines quantum chemical modeling, molecular dynamics, and other simulation techniques to understand self-assembly across different length and time scales. rsc.org

A significant advancement lies in the development of more accurate and efficient force fields, including coarse-grained models that allow simulations to access the time and length scales relevant to self-assembly, which can be challenging for fully atomistic models. nih.gov Another important development is the implementation of constant pH simulation models. nih.gov For ionic surfactants, the protonation state of the head group can be influenced by the local environment within a micelle, which in turn affects the self-assembly process. Constant pH methods allow for the dynamic adjustment of protonation states during a simulation, providing a more realistic model of the system. nih.gov These advanced approaches are essential for connecting molecular-level interactions to the macroscopic functions of self-assembled materials.

Development of In Silico Frameworks for Material Design and Optimization

The integration of the aforementioned computational techniques into comprehensive in silico frameworks is revolutionizing the design and optimization of surfactant-based materials. ucla.edu These frameworks provide a systematic workflow for screening candidate molecules and predicting their performance before undertaking costly and time-consuming laboratory synthesis. frontiersin.org

Such a framework can unify the study of CMC, micellar structure, and the kinetics of micellization within a single theoretical model. arxiv.org By establishing a clear relationship between the intrinsic molecular structure of a surfactant and its macroscopic behavior, these computational platforms enable the rational design of new molecules with tailored properties. For example, simulations can predict how modifying the alkyl chain length or the head group of this compound would alter its CMC, aggregation number, or interaction with other components in a formulation. This predictive power accelerates the development cycle for new functional materials in a wide range of applications. frontiersin.orgucla.edu

Research Applications and Functional Aspects of Laurylpyridinium Sulfate in Academic Studies

Role in Colloid Science and Soft Matter Research

Interface and colloid science is an interdisciplinary field that examines colloids, which are heterogeneous mixtures of particles (1–1000 nm) dispersed in a continuous medium. wikipedia.org Laurylpyridinium (B100751) sulfate's amphiphilic nature, possessing both a hydrophilic pyridinium (B92312) head and a hydrophobic lauryl tail, makes it a valuable tool in this area.

Mechanisms of Dispersion and Emulsion Stabilization

Laurylpyridinium sulfate (B86663) is utilized in the formation and stabilization of dispersions and emulsions. As a cationic surfactant, it can be used as a dispersing agent in emulsion polymerization. google.com Its effectiveness stems from its ability to adsorb at the oil-water interface, reducing interfacial tension and preventing the coalescence of droplets. This stabilization is crucial in creating stable emulsions, which are mixtures of immiscible liquids like oil and water. scribd.comslideshare.net

Studies have investigated the role of laurylpyridinium salts in stabilizing emulsions. For instance, research has explored the interaction of anionic detergents with laurylpyridinium chloride-coated oil globules dispersed in water. ntu.edu.tw The stability of these systems is influenced by factors such as the concentration of the surfactant and the presence of other electrolytes. The addition of laurylpyridinium bisulfate has also been noted in the context of creating stable paraffin (B1166041) wax emulsions. archive.org

The table below summarizes the role of Laurylpyridinium Sulfate in dispersion and emulsion stabilization:

ApplicationMechanismKey Findings
Emulsion PolymerizationActs as a cationic dispersing agent, adsorbing at the monomer-water interface to stabilize polymer particles. google.comEnables the formation of stable latexes from hydrophobic monomers. google.com
Oil-in-Water EmulsionsReduces interfacial tension between oil and water, preventing droplet coalescence. scribd.comslideshare.netntu.edu.twThe stability is dependent on surfactant concentration and ionic strength. ntu.edu.tw
Interaction with Anionic SurfactantsForms complexes or mixed micelles with anionic surfactants, influencing the overall stability of the emulsion. researchgate.netThe nature of the interaction (complex formation vs. mixed micelles) depends on the specific surfactants involved. researchgate.net

Rheological Fluid Modification and Control

Rheology is the study of the flow of matter, and this compound can be employed to modify the rheological properties of aqueous systems. google.com In certain formulations, it can act as a rheology modifier, influencing the viscosity and flow behavior of the fluid. google.comgoogle.com This is particularly relevant in applications where controlling the thickness and spreadability of a product is important. google.com

The formation of viscoelastic gels has been observed with lauryl isoquinolinium bromide in the presence of sodium salicylate, a phenomenon attributed to ion-pairing and the formation of wormlike micelles. While this specific example does not use the sulfate salt, it highlights the potential of lauryl-substituted pyridinium compounds in rheological control. The interaction between the cationic surfactant and other components in a solution can lead to significant changes in viscosity.

The table below details the rheological modification properties of laurylpyridinium compounds:

SystemCo-solute/AdditiveObserved EffectMechanism
Aqueous SolutionSodium Salicylate (with Lauryl Isoquinolinium Bromide)Formation of viscoelastic gels, significant increase in viscosity. Ion-pairing reduces electrostatic repulsion, leading to the formation of wormlike micelles.
Aqueous SystemsPolymersCan be used in conjunction with polymers to modify rheology for applications like hair gels. google.comThe surfactant interacts with the polymer network, affecting the overall viscosity and flow properties. google.com

Advancements in Materials Science and Nanotechnology

This compound and its derivatives have found applications in the modification and development of advanced materials.

Principles of Surface Modification for Material Engineering

The adsorption of laurylpyridinium salts onto various surfaces is a key principle in material engineering. This surface modification can alter the properties of the material, such as its wettability and interaction with other substances. For example, the adsorption of dodecylpyridinium chloride on porous materials has been studied to understand how it modifies surface properties.

This ability to alter surface characteristics is crucial in applications like coatings and the dispersion of nanoparticles. For instance, laurylpyridinium chloride has been used as a dispersion agent for carbon nanotubes. google.com The surfactant molecules surround the nanotubes, preventing them from aggregating and allowing for a more uniform dispersion within a matrix.

Design and Development of Functional Polymeric Membranes

Pyridinium-based ionic liquids have been recognized for their potential in creating functionalized polymeric membranes. researchgate.net These membranes can be designed for specific separation processes in various industries. walshmedicalmedia.com The incorporation of surfactants like this compound can influence the properties of these membranes, such as their porosity and surface charge, which are critical for their performance in applications like water treatment and drug delivery. mdpi.comnih.gov

Research in this area includes the development of membranes for tissue engineering, where the surface properties are crucial for biocompatibility and cell interaction. nih.gov While not directly mentioning this compound, the use of similar cationic polymers in membrane functionalization highlights a promising area of research. researchgate.net

Investigation of Functional Organic Materials and Their Applications

Laurylpyridinium salts are considered functional organic materials with a range of applications. researchgate.net In the field of nanotechnology, the self-assembly of surfactants like dodecylpyridinium chloride into micelles is a subject of extensive study. These micelles can act as nanocarriers for various substances, which is relevant for applications in drug delivery and environmental remediation.

The interaction of these cationic surfactants with other molecules, such as polymers and anionic surfactants, can lead to the formation of complex supramolecular structures with unique properties. researchgate.netacs.org These structures are being explored for their potential in creating novel functional materials.

Environmental Chemistry Research

This compound, a cationic surfactant, has been a subject of interest in environmental chemistry research, particularly in the context of advanced oxidation processes (AOPs) for water purification. Its role is primarily investigated in studies focusing on the degradation of persistent organic pollutants.

Mechanisms of Contaminant Degradation by Reactive Species

Advanced oxidation processes are characterized by the generation of highly reactive and non-selective chemical species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which can degrade a wide array of recalcitrant organic contaminants. researchgate.netdokumen.pub The presence of surfactants like laurylpyridinium chloride (a related salt with the same cation) has been studied in these systems. researchgate.net Research has explored the degradation of various contaminants, including textile dyes and chlorophenols, through processes that generate these reactive species. researchgate.netusp.br

The fundamental mechanism involves the activation of an oxidant, such as persulfate (S₂O₈²⁻) or hydrogen peroxide (H₂O₂), by energy sources like ultraviolet (UV) light or heat to produce radicals. usp.brresearchgate.net For instance, persulfate-based AOPs generate sulfate radicals, which are powerful oxidizing agents capable of breaking down complex organic molecules. usp.br Studies have demonstrated that even recalcitrant micropollutants can be rapidly degraded by reactive species like sulfate radicals generated in situ. nih.gov The presence of a cationic surfactant can influence the reaction environment, for example, by forming micelles that can solubilize hydrophobic pollutants, potentially affecting their availability for degradation by the aqueous-phase radicals.

Advanced Studies in Wastewater Treatment Processes

Laurylpyridinium salts and other cationic surfactants are themselves components of industrial and domestic wastewater, originating from products like cosmetics, detergents, and biocides. researchgate.netresearchgate.net Their presence in wastewater, sometimes at concentrations harmful to aquatic life, necessitates effective treatment methods. researchgate.net Consequently, AOPs have been extensively studied as a promising technology for the degradation of these surfactants and other co-contaminants in wastewater. researchgate.netresearchgate.net

Research in this area often focuses on optimizing treatment conditions to maximize the degradation efficiency of target pollutants. For example, studies on the degradation of a cationic textile surfactant formulation using the photo-Fenton (Fe²⁺/H₂O₂) and H₂O₂/UV-C processes showed that the surfactant could be completely broken down under optimized conditions of pH, H₂O₂ concentration, and irradiation time. researchgate.net These studies are crucial for developing effective, full-scale wastewater treatment plants capable of handling complex industrial effluents containing cationic surfactants. researchgate.netresearchgate.net The ultimate goal is the mineralization of the organic pollutants into simpler, non-toxic compounds like CO₂, water, and inorganic ions. researchgate.net

Structure-Activity Relationships in Biological Systems (Mechanistic Studies)

The biological activity of this compound is intrinsically linked to its molecular structure as a cationic amphiphile. Mechanistic studies focus on understanding how variations in its structure, particularly the hydrophobic alkyl chain and the cationic pyridinium headgroup, dictate its interactions with biological systems like bacterial cells.

Elucidating the Influence of Alkyl Chain Length on Biological Activity

The length of the alkyl chain is a critical determinant of the antimicrobial efficacy of pyridinium salts and other cationic surfactants. A clear relationship exists where the biological activity is dependent on the hydrophobicity conferred by the alkyl chain, but only up to an optimal length.

Research on homologous series of N-alkylpyridinium compounds demonstrates that antimicrobial activity generally increases as the alkyl chain is elongated. nih.gov For instance, in a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides tested against various bacteria, the most potent compounds possessed alkyl chains with 11 to 16 carbon atoms. nih.gov The lauryl (dodecyl, C12) chain falls squarely within this optimal range. This trend is attributed to the increased ability of more hydrophobic molecules to partition into and disrupt the lipid bilayer of bacterial cell membranes. However, chains that are excessively long can lead to a decrease in activity, a phenomenon known as the "cut-off effect," which may be due to reduced water solubility or inability to effectively penetrate the cell wall. researchgate.net Some studies on insoluble pyridinium-type polymers have also noted a decline in antimicrobial activity with an increase in the length of the alkylating agent. researchgate.net

The following table, based on data from studies on 1-alkyl-2-(4-pyridyl)pyridinium bromides, illustrates the effect of alkyl chain length on antimicrobial activity against Staphylococcus aureus.

Compound (Alkyl Chain)Number of Carbon AtomsMinimum Inhibitory Concentration (MIC) against S. aureus (μg/mL)
Nonyl (C9)9128
Decyl (C10)1064
Undecyl (C11)118
Dodecyl (C12)128
Tridecyl (C13)138
Tetradecyl (C14)148
Pentadecyl (C15)158
Hexadecyl (C16)168

Data is illustrative and derived from findings reported in scientific literature. nih.gov

Intermolecular Interactions Governing Antimicrobial Mechanisms

The primary antimicrobial mechanism of this compound and other quaternary ammonium (B1175870) compounds (QACs) is the disruption of microbial cell membranes. nih.govnih.gov This action is governed by a combination of intermolecular forces.

Electrostatic Interactions : The positively charged pyridinium headgroup is initially attracted to the net negative charge of the bacterial cell surface, which is rich in components like teichoic acids (in Gram-positive bacteria) and lipopolysaccharides (in Gram-negative bacteria). This electrostatic attraction concentrates the surfactant molecules at the cell surface. researchgate.net

Hydrophobic Interactions : Following initial electrostatic binding, the hydrophobic lauryl tail inserts itself into the lipid bilayer of the cell membrane. This process is entropically driven and disrupts the ordered structure of the membrane lipids. vdoc.pub

Membrane Perturbation : The insertion of the amphiphiles increases membrane permeability, leading to the leakage of essential intracellular components like ions (e.g., K⁺) and metabolites, and ultimately causing cell death. nih.gov

π-Interactions : In addition to membrane disruption, interactions with proteins can also occur. The pyridinium ring of the surfactant can engage in π-stacking interactions with aromatic amino acid residues, such as tryptophan, within proteins, potentially altering their conformation and inactivating critical enzymes. mdpi.com

Resistance mechanisms in some bacteria may involve efflux pumps that actively expel the surfactant molecules from the cell before they can reach lethal concentrations. nih.gov

Design Principles for Biocompatible and Functionalized Cationic Amphiphiles

The potent biocidal activity of simple cationic surfactants often correlates with toxicity to mammalian cells, limiting their therapeutic applications. This has driven research into designing novel cationic amphiphiles with improved biocompatibility and functionality. mdpi.comresearchgate.net Key design principles include:

Incorporating Biodegradable Linkages : Introducing cleavable bonds (e.g., ester or amide linkages) into the surfactant structure allows it to break down into less toxic, smaller molecules in the environment or within biological systems, enhancing biodegradability and reducing toxicity. mdpi.comresearchgate.net

Use of Natural Moieties : Building amphiphiles from natural starting materials, such as amino acids, peptides, or sugars, can result in molecules that are inherently more biocompatible and less toxic. mdpi.com

Gemini (B1671429) Surfactants : These consist of two amphiphilic moieties connected by a spacer group. Gemini surfactants often exhibit superior surface activity and lower critical micelle concentrations (CMCs) than their single-chain counterparts, meaning they can be effective at lower, potentially less toxic, concentrations. mdpi.com

Polymeric Structures : Attaching pyridinium moieties to a polymer backbone can create "non-leaching" antimicrobial surfaces. Cross-linking these polymers can further improve their stability and prevent the release of biocidal agents into the surrounding environment. researchgate.net

These design strategies aim to create a new generation of functional materials that harness the antimicrobial power of the cationic headgroup while minimizing adverse effects, opening up applications in areas from drug delivery to advanced, biocompatible antimicrobial coatings. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Laurylpyridinium sulfate with high purity?

  • Methodology : Synthesis typically involves quaternization of laurylpyridine with sulfuric acid under controlled pH and temperature. Purification may require recrystallization or column chromatography. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis for stoichiometric verification. Purity is assessed via high-performance liquid chromatography (HPLC) .
  • Key Data : Critical parameters include reaction time (e.g., 12–24 hours at 60–80°C) and molar ratios (e.g., 1:1.2 pyridine derivative to sulfuric acid). Purity thresholds (>95%) are confirmed via chromatographic peak integration .

Q. How is the critical micelle concentration (CMC) of this compound determined experimentally?

  • Methodology : Conductometry and surface tension measurements are primary methods. Conductivity plots show a breakpoint at CMC, while surface tension vs. concentration curves exhibit a minima. Fluorescence spectroscopy using pyrene as a probe can also detect CMC via polarity-dependent emission shifts .
  • Data Considerations : For Laurylpyridinium salts, CMC values typically range between 0.1–1.0 mM, influenced by ionic strength and temperature. For example, laurylpyridinium chloride shows CMC at ~0.8 mM in aqueous solutions at 25°C .

Advanced Research Questions

Q. How do micellization dynamics of this compound differ from other quaternary ammonium surfactants under varying ionic strengths?

  • Methodology : Ultrasonic relaxation and pressure-jump techniques are used to study micelle formation kinetics. These methods measure relaxation times (τ₁ and τ₂) associated with monomer exchange and micelle dissolution. Ionic strength adjustments (e.g., NaCl addition) reveal effects on aggregation numbers and rate constants .
  • Findings : Laurylpyridinium chloride exhibits two relaxation processes: τ₁ (fast, ~10⁻⁶ s) for monomer exchange and τ₂ (slow, ~10⁻³ s) for micelle dissolution. Sulfate analogs may show altered τ₁/τ₂ ratios due to higher charge density .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for sensitivity. Sample preparation involves solid-phase extraction (SPE) to remove interferents. Matrix effects are mitigated using isotopic internal standards (e.g., deuterated analogs) .
  • Data Validation : Recovery rates (>85%) and limits of detection (LOD < 0.1 ng/mL) are validated via spiked samples. Cross-reactivity with similar surfactants (e.g., lauryltrimethylammonium salts) must be tested .

Q. How can contradictions in reported relaxation time data for Laurylpyridinium-based surfactants be resolved?

  • Methodology : Meta-analysis of existing studies (e.g., ultrasonic absorption vs. temperature-jump data) should account for experimental conditions (e.g., concentration, ionic strength). Computational modeling (e.g., molecular dynamics simulations) can reconcile discrepancies by predicting τ₁ and τ₂ under standardized parameters .
  • Case Study : Laurylpyridinium chloride studies show τ₂ varies by 30% across ionic strengths (0.05–0.2 M NaCl), suggesting aggregation number dependence. Standardizing ionic strength protocols reduces variability .

Q. What methodologies are effective in studying the interaction of this compound with biological membranes?

  • Methodology : Fluorescence anisotropy using labeled lipid bilayers or transmission electron microscopy (TEM) visualizes membrane disruption. Cytotoxicity assays (e.g., MTT on cell lines) quantify membrane integrity loss. Zeta potential measurements assess charge interactions .
  • Key Metrics : Hemolytic activity (e.g., % RBC lysis at 1 mM) and critical aggregation concentration (CAC) in lipid bilayers provide mechanistic insights .

Data Analysis and Reproducibility

Q. How should researchers address stability issues of this compound in aqueous solutions during long-term studies?

  • Methodology : Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 3 months). HPLC monitors degradation products (e.g., free lauryl alcohol or sulfate ions). Buffering at pH 4–6 minimizes hydrolysis. Lyophilization enhances shelf life .

Q. What statistical approaches are recommended for analyzing contradictory aggregation number data in micellar systems?

  • Methodology : Multivariate regression accounts for variables like concentration, temperature, and ionic strength. Bootstrap resampling evaluates data robustness. Outlier detection (e.g., Grubbs' test) identifies experimental anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.